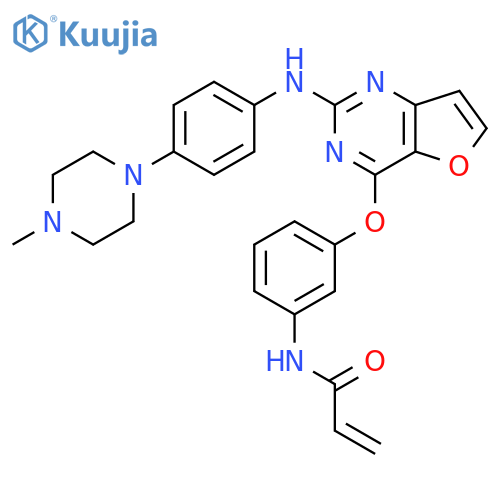Cas no 1353552-97-2 (Poseltinib)

Poseltinib structure
Poseltinib 化学的及び物理的性質
名前と識別子
-
- Poseltinib
- D01E4B1U35
- Poseltinib [INN]
- GTPL9862
- LY333764
- Example 228 [WO2011162515A2]
- N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
- 2-Propenamide, N-(3-((2-((4-(4-methyl-1-piperazinyl)phenyl)amino)furo(3,2-d)pyrimidin-4-yl)oxy)phenyl)-
- N-(3-((2-(4-(4-Methylpiperazin-1-yl)anilino)furo(3,2-d)pyrimidin-4-yl)oxy)phenyl)prop-2-enamide
- HM71224
- BS-15248
- DB-418323
- DTXSID501112972
- N-(3-((2-((4-(4-methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide
- AKOS032954005
- 1353552-97-2
- C26H26N6O3
- N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide
- HM-71224
- CS-0030508
- UNII-D01E4B1U35
- Poseltinib (HM-71224; LY-3337641)
- LY3337641
- D71176
- HY-109010
- CHEMBL4163691
- Q27275916
- Poseltinib [WHO-DD]
- BDBM50369724
- SCHEMBL14915064
- Poseltinib?
- HM71224; LY3337641
-
- インチ: 1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
- InChIKey: LZMJNVRJMFMYQS-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C2=C1C(=NC(=N2)N([H])C1C([H])=C([H])C(=C([H])C=1[H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])OC1=C([H])C([H])=C([H])C(=C1[H])N([H])C(C([H])=C([H])[H])=O
計算された属性
- せいみつぶんしりょう: 470.20663871g/mol
- どういたいしつりょう: 470.20663871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 709
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 95.8
Poseltinib 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-109010-50mg |
Poseltinib |
1353552-97-2 | 98.08% | 50mg |
¥6800 | 2024-07-20 | |
| Ambeed | A587798-5mg |
N-(3-((2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide |
1353552-97-2 | 98+% | 5mg |
$51.0 | 2024-07-17 | |
| ChemScence | CS-0030508-50mg |
Poseltinib |
1353552-97-2 | 98.01% | 50mg |
$800.0 | 2022-04-27 | |
| MedChemExpress | HY-109010-5mg |
Poseltinib |
1353552-97-2 | 98.08% | 5mg |
¥1600 | 2024-07-20 | |
| Biosynth | DEC55297-50 mg |
Poseltinib |
1353552-97-2 | 50mg |
$1,247.50 | 2023-01-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EL951-5mg |
Poseltinib |
1353552-97-2 | 98+% | 5mg |
4148CNY | 2021-05-07 | |
| Biosynth | DEC55297-5 mg |
Poseltinib |
1353552-97-2 | 5mg |
$259.90 | 2023-01-05 | ||
| Aaron | AR01LI2R-25mg |
Poseltinib (HM-71224; LY-3337641) |
1353552-97-2 | 98% | 25mg |
$111.00 | 2023-12-16 | |
| A2B Chem LLC | BA81719-10mg |
Poseltinib (HM-71224; LY-3337641) |
1353552-97-2 | 98+% | 10mg |
$56.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1249232-5mg |
Poseltinib (HM-71224; LY-3337641) |
1353552-97-2 | 98% | 5mg |
$385 | 2025-02-20 |
Poseltinib 関連文献
-
Sarah K. I. Watt,Janique G. Charlebois,Christopher N. Rowley,Jeffrey W. Keillor Org. Biomol. Chem. 2022 20 8898
1353552-97-2 (Poseltinib) 関連製品
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1353552-97-2)Poseltinib

清らかである:99%/99%
はかる:50mg/100mg
価格 ($):195.0/332.0
atkchemica
(CAS:1353552-97-2)Poseltinib

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ